For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Characterization of Ruxolitinib-amide
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Ruxolitinib-amide, a key intermediate in the production of the Janus kinase (JAK) inhibitor, Ruxolitinib. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes and pathways to support research and development in this area.
Introduction
Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, which are crucial components of the JAK-STAT signaling pathway.[1][2] This pathway is integral to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[3] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] Ruxolitinib is approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[2]
Ruxolitinib-amide, chemically known as (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, is the immediate precursor to Ruxolitinib in several synthetic routes.[4][5] The final step in the synthesis of Ruxolitinib involves the dehydration of this amide to form the characteristic nitrile group.[5] Understanding the synthesis and characterization of Ruxolitinib-amide is therefore critical for the efficient and controlled manufacturing of Ruxolitinib.
Synthesis of Ruxolitinib-amide
The synthesis of Ruxolitinib-amide is a multi-step process that involves the construction of the pyrazole and pyrrolopyrimidine ring systems and the introduction of the chiral cyclopentylpropanamide side chain. Several synthetic routes have been reported in the literature and patents.[6][7][8] A common approach involves the formation of a key intermediate, which is then converted to the amide.
General Synthetic Workflow
The synthesis can be broadly divided into the preparation of key intermediates followed by their coupling and subsequent functional group transformations. A representative synthetic scheme is outlined below.
Caption: Generalized synthetic workflow for Ruxolitinib-amide.
Experimental Protocol: Synthesis from 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
This protocol is adapted from reported synthetic methods.[5]
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Amidation:
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To a solution of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid (1.0 eq.) in a suitable solvent such as dioxane, add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ammonium hydroxide (NH₄OH) solution (excess) and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide intermediate: 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanamide.
-
-
Suzuki Coupling:
-
Combine the crude amide intermediate from the previous step (1.0 eq.), a suitable boronate ester of 7H-pyrrolo[2,3-d]pyrimidine (e.g., the pinacol boronate ester) (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.1 eq.), and a base (e.g., K₂CO₃) (2.0 eq.) in a mixture of solvents such as dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Ruxolitinib-amide.
-
-
Dehydration to Ruxolitinib (Final Product):
-
Dissolve Ruxolitinib-amide (1.0 eq.) in a suitable solvent like pyridine or DMF.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃), cyanuric chloride, or phosphorus pentoxide (P₂O₅).[5][9]
-
Stir the reaction at room temperature or with gentle heating until the conversion is complete.
-
Quench the reaction carefully with water or ice and extract the product, Ruxolitinib, into an organic solvent.
-
Purify by recrystallization or chromatography.
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Characterization of Ruxolitinib-amide
The characterization of Ruxolitinib-amide is essential to confirm its identity, purity, and quality. A combination of spectroscopic and chromatographic methods is employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide | [][11] |
| Molecular Formula | C₁₇H₂₀N₆O | [4][] |
| Molecular Weight | 324.39 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Melting Point | 216-217 °C | [] |
| Solubility | Slightly soluble in Methanol and Ethyl Acetate | [] |
Spectroscopic and Chromatographic Methods
A variety of analytical methods have been established for the related compound, Ruxolitinib, which are applicable to its amide precursor.[12]
| Technique | Purpose | Typical Conditions & Observations | Reference |
| LC-MS/MS | Identification, Purity, and Quantification | Column: C18 (e.g., Thermo Hypersil GOLD). Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol. Detection: Positive electrospray ionization (ESI+), monitoring specific m/z transitions. | [13] |
| RP-HPLC | Purity Determination and Quantification | Column: ODS Phenomenex C18 (250mm × 4.6mm, 5µm). Mobile Phase: Methanol:Water (pH 3.5 with OPA) (70:30 v/v). Flow Rate: 1.0 mL/min. Detection: UV at 236 nm. | [14] |
| UPLC | Purity and Stability Indicating Assay | Column: C8 (250 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile:Methanol:Glacial acetic acid buffer (pH 6.2) (30:30:40 v/v/v). Detection: UV at 254 nm. | [15] |
| ¹H NMR | Structural Elucidation | Spectra will show characteristic peaks for the cyclopentyl, pyrazole, and pyrrolopyrimidine protons. | [16] |
| Mass Spec. | Molecular Weight Confirmation | Expected [M+H]⁺ at m/z ~325.17. | [11] |
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol is based on established methods for Ruxolitinib analysis.[14]
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Chromatographic System: HPLC with UV detector, C18 column (e.g., 250mm × 4.6mm, 5µm).
-
Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of methanol and water. Adjust the pH of the water to 3.5 with orthophosphoric acid (OPA) before mixing. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve Ruxolitinib-amide in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the test sample of Ruxolitinib-amide in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 236 nm
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area.
Caption: Workflow for purity analysis of Ruxolitinib-amide by RP-HPLC.
Mechanism of Action: The JAK-STAT Pathway
Ruxolitinib, the final product derived from Ruxolitinib-amide, functions by inhibiting the JAK-STAT signaling pathway.[1] Cytokines or growth factors bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STATs (Signal Transducers and Activators of Transcription), which dimerize and translocate to the nucleus to regulate gene expression. Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STATs and downregulating the inflammatory and proliferative signals.[12][17]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
Ruxolitinib Inhibitory Activity
The efficacy of Ruxolitinib is quantified by its half-maximal inhibitory concentration (IC₅₀) against JAK kinases.
| Target | IC₅₀ (nM) | Cell-based Assay | Reference |
| JAK1 | 3.3 | - | [17] |
| JAK2 | 2.8 | - | [17] |
| JAK2 V617F | 67 | Proliferation of JAK2V617F-positive PV patient cells | [18] |
| Healthy Donor Cells | >400 | Proliferation of cytokine-supported cells | [18] |
Conclusion
Ruxolitinib-amide is a pivotal intermediate in the synthesis of Ruxolitinib. A thorough understanding of its synthesis and the analytical methods for its characterization are paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the research and development of JAK inhibitors. The detailed visualizations provide clear conceptual frameworks for the synthetic, analytical, and biological processes involved.
References
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- 6. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Ruxolitinib-amide | C17H20N6O | CID 130203787 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
